(4-Chlorobenzyl)triphenylphosphonium chloride

Catalog No.
S797733
CAS No.
1530-39-8
M.F
C25H21Cl2P
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorobenzyl)triphenylphosphonium chloride

CAS Number

1530-39-8

Product Name

(4-Chlorobenzyl)triphenylphosphonium chloride

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;chloride

Molecular Formula

C25H21Cl2P

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

RAHOAHBOOHXRDY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synthesis of Bioactive Compounds:

This compound serves as a valuable precursor for the synthesis of various bioactive molecules with potential therapeutic applications. Some notable examples include:

  • β-amyloid plaque ligands: These molecules are being investigated for their ability to bind to and potentially remove β-amyloid plaques, a hallmark of Alzheimer's disease [].
  • Selective norbornane-type aspartate analog inhibitors of glutamate transporter 1: These compounds are being studied for their potential to modulate glutamate signaling, which could be beneficial in treating neurological disorders [].
  • Pyrethroids with insecticidal activity: (4-Chlorobenzyl)triphenylphosphonium chloride is a key component in the synthesis of pyrethroids, a class of insecticides with broad-spectrum activity [].
  • Chlorinated aromatic avenaciolide analogs with antifungal activity: Research explores the potential of these analogs derived from (4-Chlorobenzyl)triphenylphosphonium chloride for their antifungal properties [].

Wittig-Boden Reactions:

This compound acts as a versatile phosphonium ylide precursor in Wittig-Boden reactions, a powerful tool for the synthesis of various organic molecules with specific functionalities. For example:

  • Arylethenylbenzofuroxan derivatives: These compounds are being investigated for their potential applications in material science and drug discovery [].
  • Substituted benzofuroxans for inhibition of Trypanosoma cruzi growth: Research explores the use of these benzofuroxans derived from (4-Chlorobenzyl)triphenylphosphonium chloride for treating Chagas disease [].
  • Styrylchromones via Wittig reactions: This reaction utilizes (4-Chlorobenzyl)triphenylphosphonium chloride to synthesize styrylchromones, a class of compounds with potential anti-cancer and anti-inflammatory properties.

(4-Chlorobenzyl)triphenylphosphonium chloride is a quaternary ammonium compound characterized by its triphenylphosphonium cation and a 4-chlorobenzyl group. Its molecular formula is C25_{25}H21_{21}Cl2_2P, with a molecular weight of approximately 423.32 g/mol. This compound appears as a solid at room temperature and is soluble in various organic solvents. It is primarily utilized in chemical synthesis and has applications in medicinal chemistry due to its biological activity .

, primarily as a reactant in the synthesis of various organic compounds. Notably, it can be used in the formation of β-amyloid plaque ligands, which are significant in Alzheimer's disease research. Additionally, it serves as a precursor for selective norbornane-type aspartate analog inhibitors of glutamate, demonstrating its utility in neuropharmacology . The compound can also engage in nucleophilic substitution reactions due to the presence of the triphenylphosphonium moiety, facilitating the formation of phosphonium salts .

This compound exhibits notable biological activity, particularly as an antifungal and insecticidal agent. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions in target organisms. Studies indicate that (4-Chlorobenzyl)triphenylphosphonium chloride can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, it has been noted to cause skin irritation and serious eye damage upon contact, indicating that safety precautions are necessary when handling this compound .

The synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-chlorobenzyl chloride. The general procedure includes:

  • Preparation: Dissolve triphenylphosphine in an appropriate solvent.
  • Addition: Gradually add 4-chlorobenzyl chloride to the solution while stirring.
  • Reaction: Allow the mixture to react at room temperature or under mild heating until completion.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

This method yields high purity levels suitable for further applications in research and development .

Unique FeaturesTriphenylphosphinePhosphonium saltCatalyst in organic synthesisBasic phosphine without substituentsBenzyltriphenylphosphonium chloridePhosphonium saltAntimicrobial agentsLacks chlorine substituentPhenethyltriphenylphosphonium chloridePhosphonium saltAnticancer researchContains phenethyl group(4-Methylbenzyl)triphenylphosphonium chloridePhosphonium saltAntifungal applicationsMethyl group alters biological activity

The uniqueness of (4-Chlorobenzyl)triphenylphosphonium chloride lies in its specific chlorinated aromatic structure, which enhances its reactivity and biological activity compared to similar compounds .

Research on (4-Chlorobenzyl)triphenylphosphonium chloride has highlighted its interactions with biological membranes and enzymes. It has been shown to affect mitochondrial function, which is critical for energy metabolism in cells. Studies indicate that this compound can influence ion transport across membranes, thereby altering cellular homeostasis . Furthermore, its ability to form complexes with various biomolecules enhances its potential as a therapeutic agent.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1530-39-8

Dates

Modify: 2023-08-15

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